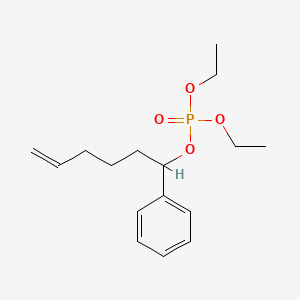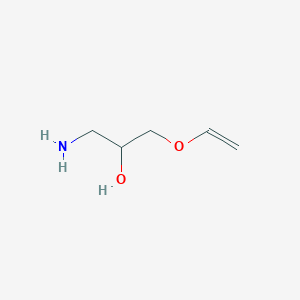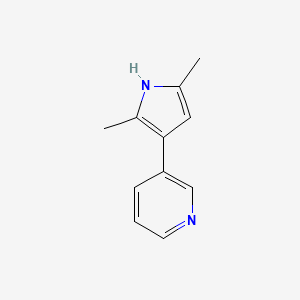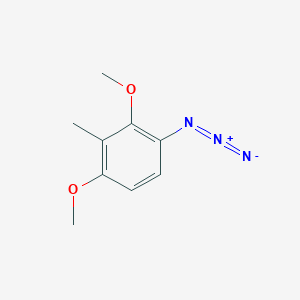![molecular formula C13H26Si2 B14288059 (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) CAS No. 115168-07-5](/img/structure/B14288059.png)
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[410]hept-2-ene-7,7-diyl)bis(trimethylsilane) is a unique organosilicon compound characterized by its bicyclic structure and the presence of two trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) typically involves the reaction of bicyclo[4.1.0]hept-2-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various silyl-substituted derivatives, which can be further utilized in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.
Industry: It is used in the production of advanced materials, such as silicone-based coatings and adhesives.
Wirkmechanismus
The mechanism by which (Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) exerts its effects involves the interaction of the trimethylsilane groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, enhancing their reactivity and stability. The bicyclic structure of the compound also plays a role in its unique reactivity and selectivity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Used in the synthesis of various organic compounds.
3,7,7-trimethylbicyclo[4.1.0]hept-2-ene: Another bicyclic compound with similar structural features.
Uniqueness
(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane) is unique due to the presence of two trimethylsilane groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of advanced materials and complex organic molecules.
Eigenschaften
| 115168-07-5 | |
Molekularformel |
C13H26Si2 |
Molekulargewicht |
238.52 g/mol |
IUPAC-Name |
trimethyl-(7-trimethylsilyl-7-bicyclo[4.1.0]hept-2-enyl)silane |
InChI |
InChI=1S/C13H26Si2/c1-14(2,3)13(15(4,5)6)11-9-7-8-10-12(11)13/h7,9,11-12H,8,10H2,1-6H3 |
InChI-Schlüssel |
VYTIJFZINLUVBF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(C2C1C=CCC2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









